molecular formula C13H8FN3O2 B4442030 5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4442030
M. Wt: 257.22 g/mol
InChI Key: PVTGUIKWEROAGD-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a fluorophenyl group attached to the pyridopyrimidine core. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) to form the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-8-3-1-7(2-4-8)9-5-6-15-11-10(9)12(18)17-13(19)16-11/h1-6H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTGUIKWEROAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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